1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- is a heterocyclic compound that features a fused ring system with both isoindole and dione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with benzylamine, followed by cyclization to form the desired isoindole-dione structure. The reaction is usually carried out in the presence of a suitable solvent such as toluene or xylene, and may require heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionalities to diols or other reduced forms.
Substitution: The aromatic ring and the isoindole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity but different applications.
Isoindoline: Another related compound that lacks the dione functionality, leading to different chemical properties.
Benzylisoindole: A compound with a similar core structure but different substituents, affecting its reactivity and applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- is unique due to its combination of isoindole and dione functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
39985-93-8 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-benzyl-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI Key |
TWXWBXDLOSIXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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